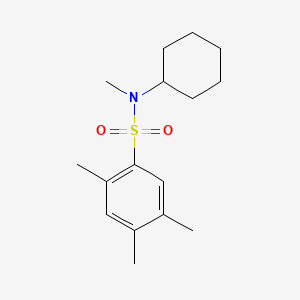

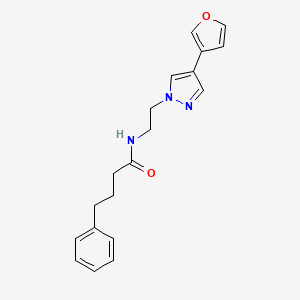

![molecular formula C11H14N2O2 B2520298 5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one CAS No. 2175979-16-3](/img/structure/B2520298.png)

5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.245. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Coordination Chemistry

5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one and its derivatives have been explored for their synthesis and coordination chemistry, particularly in the context of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine ligands. These compounds have shown potential in luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions, highlighting their versatility compared to terpyridines (Halcrow, 2005).

Novel Pyridine-Based Derivatives Synthesis

Research has focused on the efficient synthesis of novel pyridine derivatives through processes like the Suzuki cross-coupling reaction. These synthesized compounds have been investigated for their potential applications, including as chiral dopants for liquid crystals, and have demonstrated biological activities such as anti-thrombolytic and biofilm inhibition. The compound 4b, in particular, showed significant activity against clot formation in human blood, while 4f exhibited potent activity against Escherichia coli (Ahmad et al., 2017).

Anticancer Activity

Compounds derived from this compound have been investigated for their anticancer activity, with specific derivatives demonstrating potent antimitotic properties. These studies have revealed that certain derivatives can significantly inhibit tumor growth and promote apoptosis in cancer cells, making them promising candidates for anticancer drugs (Temple et al., 1992).

Computational and NLO Studies

Computational chemistry methods have been applied to study the synthesized derivatives of this compound, including their non-linear optical (NLO) properties and molecular docking. These studies offer insights into the compounds' interactions with biological targets, suggesting potential applications in the development of new therapeutic agents (Jayarajan et al., 2019).

Supramolecular Chemistry

The synthesis strategies of pyridine-based ligands, including those derived from this compound, have been developed for applications in supramolecular chemistry. These ligands are designed to create metallotectons for engineering hydrogen-bonded crystals, demonstrating the compound's utility in constructing complex molecular architectures (Schubert & Eschbaumer, 1999).

Mechanism of Action

Target of Action

The primary target of 5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and it plays a significant role in cell division and replication .

Mode of Action

The compound interacts with its target, CDK2, by binding to the active site of the enzyme . This interaction can inhibit the activity of CDK2, leading to changes in the cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to the arrest of cell cycle progression, preventing the cells from dividing and replicating .

Pharmacokinetics

Like many other small molecule drugs, it is expected to be absorbed, distributed, metabolized, and excreted by the body .

Result of Action

The result of the action of this compound is the inhibition of cell division and replication . By inhibiting CDK2, the compound can prevent the progression of the cell cycle, leading to cell cycle arrest . This can have potential therapeutic applications in conditions characterized by uncontrolled cell division, such as cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other molecules or drugs, and the specific characteristics of the cells or tissues where the compound is active .

Future Directions

The development of selective nNOS inhibitors, such as “5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one”, is a promising area of research in the treatment of neurodegenerative diseases. Future research will likely focus on refining the structure of these inhibitors to improve their potency and selectivity .

Properties

IUPAC Name |

5-[(6-methylpyridin-2-yl)oxymethyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-8-3-2-4-11(12-8)15-7-9-5-6-10(14)13-9/h2-4,9H,5-7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDVGUDENJATOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OCC2CCC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-Chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide](/img/structure/B2520221.png)

![3-(2-oxo-2-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2520222.png)

![4-(2-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2520224.png)

![3-[2-(oxan-4-ylsulfanyl)ethyl]-1-(2-phenylethyl)urea](/img/structure/B2520226.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2520230.png)

![Methyl 2-[(5-cyclopropyl-1-propylpyrazol-3-yl)amino]acetate](/img/structure/B2520231.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2520233.png)

![2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)acetic acid](/img/structure/B2520234.png)